Fmoc-L-Ala(BCP)-OH

Peptide Drug Discovery Pharmacokinetics Metabolic Stability

Fmoc-L-Ala(BCP)-OH (CAS 2095488-98-3) is an Fmoc-protected, non-canonical amino acid derivative featuring a rigid bicyclo[1.1.1]pentane (BCP) cage in its side chain. This building block is designed for standard Fmoc/tBu solid-phase peptide synthesis (SPPS) , where the Fmoc group serves as a base-labile protecting group and the free carboxylic acid enables direct coupling to resin-bound peptide chains.

Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
Cat. No. B8147888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Ala(BCP)-OH
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C23H23NO4/c25-21(26)20(12-23-9-14(10-23)11-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26)/t14?,20-,23?/m0/s1
InChIKeyYLJCOQFCQRLDIZ-UTHVCPNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Ala(BCP)-OH: A Bicyclo[1.1.1]pentane Amino Acid for Solid-Phase Peptide Synthesis


Fmoc-L-Ala(BCP)-OH (CAS 2095488-98-3) is an Fmoc-protected, non-canonical amino acid derivative featuring a rigid bicyclo[1.1.1]pentane (BCP) cage in its side chain . This building block is designed for standard Fmoc/tBu solid-phase peptide synthesis (SPPS) , where the Fmoc group serves as a base-labile protecting group and the free carboxylic acid enables direct coupling to resin-bound peptide chains [1]. The BCP moiety functions as a three-dimensional, saturated bioisostere for a phenyl ring, tert-butyl group, or internal alkyne, offering a means to enhance the physicochemical and pharmacokinetic properties of peptide therapeutics [2].

Why Fmoc-L-Ala(BCP)-OH Cannot Be Replaced by Standard Aromatic Amino Acids


In peptide drug discovery, substituting Fmoc-L-Ala(BCP)-OH with a conventional aromatic amino acid like Fmoc-L-Phe-OH or Fmoc-L-Tyr-OH, or a simple alkyl analog like Fmoc-L-Ala-OH, is not a straightforward exchange [1]. The key differentiator lies in the BCP moiety's unique physicochemical signature. Unlike the planar, electron-rich phenyl ring of phenylalanine, the BCP cage is a rigid, three-dimensional, and fully saturated structure [2]. This fundamental difference results in a measurable shift in molecular properties: BCP substitution increases fraction sp³ (Fsp³), reduces clogP, and enhances aqueous solubility compared to its phenyl counterparts [2][3]. Critically, the absence of an aromatic ring eliminates a primary site for oxidative metabolism, directly addressing a major liability in peptide drug development [4]. The following quantitative evidence underscores why simple substitution fails to replicate these design advantages.

Quantitative Evidence for Fmoc-L-Ala(BCP)-OH Differentiation vs. Comparators


Enhanced In Vivo Pharmacokinetics: BCP Motif Prolongs Plasma Half-Life vs. Phenyl Parent

While direct data for Fmoc-L-Ala(BCP)-OH in vivo is not yet published, class-level inference from a direct comparison of the BCP-containing compound BCP-Resveratrol with its parent Resveratrol demonstrates the impact of the BCP substitution. The BCP analog showed a significantly improved plasma half-life and reduced intrinsic clearance [1]. This is attributed to the BCP moiety's inability to undergo the rapid glucuronidation and sulfation that limits the bioavailability of phenol-containing drugs, a characteristic shared by peptides containing Fmoc-L-Ala(BCP)-OH [1].

Peptide Drug Discovery Pharmacokinetics Metabolic Stability

Improved Physicochemical Profile: BCP Bioisostere Reduces clogP vs. Phenyl Ring

Multiple reviews confirm that replacing a phenyl ring with a BCP bioisostere consistently improves key physicochemical properties. The change reduces calculated LogP (clogP), indicating increased hydrophilicity, and increases the fraction of sp³-hybridized carbons (Fsp³), a metric linked to improved drug-likeness and clinical success rates [1][2]. In a specific case study of an LpPLA2 inhibitor, the BCP-containing analog was found to positively impact the overall physicochemical profile compared to its phenyl-containing counterpart [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Reduced Aromatic Ring Count and Metabolic Liability vs. Phenylalanine/Tyrosine

A critical differentiator of Fmoc-L-Ala(BCP)-OH is its complete lack of an aromatic ring. This contrasts with Fmoc-L-Phe-OH (1 aromatic ring) and Fmoc-L-Tyr-OH (1 aromatic ring) [1]. The BCP moiety is a bioisostere that replicates the spatial and electronic requirements of a phenyl group for target binding, but is structurally a saturated, non-aromatic cage [2]. The metabolic advantage is stark: phenylalanine and tyrosine residues in peptides are known sites for oxidative metabolism (e.g., by CYP450 enzymes), which leads to rapid clearance. The BCP group, being non-aromatic, eliminates this primary metabolic soft spot, thereby enhancing metabolic stability [3].

Drug Metabolism Peptide Therapeutics Structural Biology

Potential for Conformational Constraint and Selectivity Enhancement vs. Flexible Alkyl Analogs

Unlike the conformationally flexible side chain of Fmoc-L-Ala-OH (methyl group) or a linear alkyl analog, the BCP cage in Fmoc-L-Ala(BCP)-OH is a rigid, three-dimensional structure [1]. This rigidity preorganizes the peptide backbone, reducing the entropic penalty for binding and potentially increasing target selectivity. While direct binding data for peptides containing Fmoc-L-Ala(BCP)-OH is scarce, the principle is established: replacing a flexible group with a conformationally constrained BCP bioisostere can enhance binding affinity and selectivity for biological targets, as demonstrated by (S)-CBPG, a BCP-containing mGluR1 antagonist derived from a phenylglycine scaffold [2].

Peptide Conformation Target Selectivity Drug Design

Optimal Application Scenarios for Fmoc-L-Ala(BCP)-OH Based on Evidence


1. Enhancing Metabolic Stability of Peptide Leads in Drug Discovery

This is the primary application scenario supported by class-level evidence [1]. When a promising peptide lead contains a phenylalanine or tyrosine residue that contributes to target binding but also creates a metabolic liability (e.g., rapid clearance in vivo), Fmoc-L-Ala(BCP)-OH should be procured as a direct substitution candidate. The BCP moiety's documented ability to improve plasma half-life and reduce intrinsic clearance, as shown for BCP-Resveratrol, makes it a validated tool for extending the PK profile of peptide therapeutics [1].

2. Optimizing Physicochemical Properties and Reducing Aromatic Ring Count

Procure Fmoc-L-Ala(BCP)-OH for peptide optimization programs aiming to improve the overall 'drug-likeness' of a candidate [2]. The BCP motif is a proven strategy to increase Fsp³ and reduce clogP without sacrificing target engagement [3][4]. Furthermore, its non-aromatic nature eliminates a key source of oxidative metabolism, a critical advantage when moving from in vitro hits to in vivo leads [2]. This makes it a superior choice over Fmoc-L-Phe-OH or Fmoc-L-Tyr-OH in lead optimization campaigns focused on improving ADME properties.

3. Exploring Conformationally Constrained Peptide Analogues for Selectivity

For research programs aiming to improve target selectivity or binding affinity, Fmoc-L-Ala(BCP)-OH offers a tool for conformational constraint [5]. Its rigid BCP cage can preorganize a peptide's backbone, potentially reducing the entropic cost of binding and improving discrimination between related receptor subtypes, as observed with other BCP-containing amino acids like (S)-CBPG . This application is most relevant for peptide chemists exploring structure-activity relationships (SAR) and seeking to enhance the biological profile of their compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Ala(BCP)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.